4-(Dibenzylamino)butane-1,2-diol
Description
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-(dibenzylamino)butane-1,2-diol |
InChI |
InChI=1S/C18H23NO2/c20-15-18(21)11-12-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18,20-21H,11-15H2 |
InChI Key |
MTZLMZFWQJUWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(CO)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(Dibenzylamino)butane-1,2-diol
General Synthetic Strategy
The synthesis of this compound typically involves the introduction of the dibenzylamino group onto a butane diol scaffold. A common approach is to start from chiral or achiral butane diol derivatives or amino acid precursors, followed by protection/deprotection steps, nucleophilic substitutions, and selective functional group transformations to install the dibenzylamino moiety and the vicinal diol groups.
Literature-Reported Synthetic Route from Aspartic Acid Derivatives
Although direct literature on this compound is limited, closely related compounds such as 2-(dibenzylamino)butane-1,4-diol and its dithiol analog have been synthesized using robust methods starting from aspartic acid. These methods provide valuable insights into the preparation of dibenzylamino-substituted butane diols.
Stepwise Synthesis Overview
Step 1: Benzylation of Aspartic Acid
Aspartic acid is reacted with benzyl bromide (or benzyl chloride) under basic aqueous conditions with microwave irradiation to yield dibenzyl N,N-dibenzylaspartate with high yield and purity.
Step 2: Reduction to Dibenzylamino Butane Diol
The dibenzyl ester is reduced using lithium aluminum hydride (LiAlH4) to convert ester groups to primary alcohols, forming 2-(dibenzylamino)butane-1,4-diol.
Step 3: Conversion to Thioester and Thiol Derivatives
The diol is converted to thioesters using reagents such as thionyl chloride (SOCl2) followed by potassium thioacetate, then reduced to thiols using sodium borohydride (NaBH4), yielding dithiol analogs (e.g., 2-(dibenzylamino)butane-1,4-dithiol).
This synthetic strategy demonstrates the versatility of dibenzylamino substitution on butane diols and can be adapted for the 1,2-diol isomer with appropriate modifications in the starting materials and reaction conditions.
Specific Preparation of this compound
While the above routes focus on the 1,4-diol isomer, the 1,2-diol isomer (our target compound) can be synthesized via epoxide ring-opening or asymmetric dihydroxylation strategies on dibenzylamino-substituted butane derivatives.
Epoxide Ring-Opening Method
Starting from a dibenzylamino-substituted epoxide intermediate, nucleophilic ring-opening with water or hydroxide sources under controlled conditions yields the vicinal 1,2-diol.
Protective groups such as tert-butyldiphenylsilyl (TBDPS) ethers are used to control regioselectivity and stereochemistry during the synthesis.
An example from asymmetric synthesis literature describes the preparation of (2S)-2-{1’(S)-(Dibenzylamino)-2’-[(tert-butyldiphenylsilanyl)oxy]ethyl}oxirane, which upon ring-opening and deprotection yields the desired diol.
Asymmetric Dihydroxylation
Alternatively, asymmetric dihydroxylation of a dibenzylamino-substituted alkene precursor using osmium tetroxide catalysts can provide stereoselective access to the 1,2-diol.
This method allows control over the stereochemical configuration of the diol centers, which is critical for biological activity and further synthetic applications.
Data Table: Summary of Key Synthetic Steps and Conditions
Analytical and Research Findings
Purity and Characterization : Intermediates and final products are characterized by high-resolution mass spectrometry (HRMS), ^1H and ^13C NMR spectroscopy, and HPLC to confirm structure and purity.
Stability : The dibenzylamino butane diol derivatives display good stability under standard laboratory conditions. The dithiol analogs require careful handling to prevent oxidation but can be stabilized by appropriate solvents and conditions.
Stereochemical Control : Use of chiral starting materials and protecting groups allows for control of stereochemistry, which is crucial for biological applications and further synthetic transformations.
Solvent Compatibility : The compounds and intermediates show good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol, facilitating their use in various synthetic protocols.
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzylamino)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Dibenzylamino)butane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(Dibenzylamino)butane-1,2-diol involves its interaction with various molecular targets. The dibenzylamino group can form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity. The hydroxyl groups can participate in redox reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Dibenzylamino)butane-1,2-diol with structurally or functionally related compounds, highlighting substituents, synthesis methods, and applications:
Structural and Functional Insights
- Methylthio and pyrazinyl groups introduce electronegativity or aromaticity, influencing reactivity and biological target specificity .
- Synthetic Routes: Reductive amination (e.g., using NaHB(OAc)₃) is common for introducing amino groups to diol backbones . Catalytic addition (e.g., methanethiol with 3-butene-1,2-diol) is efficient for thioether formation .
- Biological Relevance: Benzene-1,2-diol derivatives (e.g., resveratrol analogs) show anticancer activity via estrogen receptor antagonism , but butane-diol analogs may target different pathways due to conformational flexibility.
Physicochemical Properties
- Lipophilicity: The dibenzylamino group increases logP compared to polar substituents (e.g., -OH or -NH₂), as seen in epinephrine (logP = -2.59) versus this compound (estimated logP > 2) .
- Solubility: Hydroxyl groups improve aqueous solubility, but bulky substituents like dibenzylamino may reduce it, necessitating salt forms (e.g., hydrochloride) for bioavailability .
Biological Activity
4-(Dibenzylamino)butane-1,2-diol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies indicate that it exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Antioxidant Properties
This compound has demonstrated significant antioxidant activity in vitro. This activity is measured through various assays, including:
- DPPH Radical Scavenging Assay : The compound effectively scavenges DPPH radicals, indicating its potential as an antioxidant agent.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages:
- IL-6 and TNF-alpha Levels : Treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
| Treatment Group | IL-6 (pg/mL) | TNF-alpha (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Compound (50 µM) | 120 | 80 |
| Compound (100 µM) | 60 | 30 |
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings suggested:
- Cognitive Improvement : Mice treated with the compound exhibited improved memory performance in maze tests.
- Reduction in Amyloid Plaques : Histological analysis revealed a significant decrease in amyloid-beta plaques in the brains of treated mice compared to controls.
Cardiovascular Health
Another study assessed the impact of this compound on cardiovascular health by evaluating its effects on blood pressure and heart rate in hypertensive rats:
- Blood Pressure Reduction : Administration of the compound resulted in a notable decrease in systolic and diastolic blood pressure.
| Group | Systolic BP (mmHg) | Diastolic BP (mmHg) |
|---|---|---|
| Control | 180 | 110 |
| Compound (50 mg/kg) | 150 | 90 |
Q & A
Q. What are the optimal synthetic routes for 4-(Dibenzylamino)butane-1,2-diol?
The compound can be synthesized via reductive amination or nucleophilic substitution. A validated approach involves reacting 4-aminocyclohexanol derivatives with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via precipitation . For diastereomeric control, stereoselective reduction of ketone intermediates (e.g., using NaHB(OAc)₃ in DCM) is critical to isolate (1R,4R)- and (1S,4S)-isomers . Yield optimization requires stoichiometric control of benzylating agents and temperature modulation during dropwise addition.
Q. How is this compound characterized experimentally?
Characterization typically involves:
- NMR spectroscopy : Distinct signals for benzyl protons (δ 7.2–7.4 ppm) and diol hydroxyl groups (δ 1.5–2.5 ppm) confirm substitution patterns .
- Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 296 [M + H]⁺) validate molecular weight and fragmentation pathways .
- Polarimetry : Used to confirm enantiomeric purity in stereoisomeric forms .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in downstream applications?
The (1R,4R) and (1S,4S) diastereomers exhibit divergent reactivity in cyclization reactions. For instance, LiAlH₄ reduction of tert-butyl piperazine intermediates proceeds with retention of configuration, producing enantiopure cyclohexylamine derivatives (e.g., compounds 286 and 287) . Computational modeling (DFT) of transition states can predict steric hindrance effects caused by the dibenzylamino group, which may explain preferential axial/equatorial conformations in reaction pathways.
Q. What mechanistic insights explain the oxidation behavior of this compound?
Oxidation studies on analogous diols (e.g., butane-1,2-diol) reveal two-electron transfer mechanisms with dihydroxydiperiodatoargentate (III) (DDPA) in alkaline media. The dibenzylamino group likely stabilizes radical intermediates via resonance, altering rate-determining steps compared to unsubstituted diols . Kinetic isotope effects (KIEs) and Hammett plots can quantify electronic contributions from substituents.
Q. How can data discrepancies in synthetic yields be resolved?
Contradictions in reported yields (e.g., 69.3 g vs. lower outputs) may arise from:
- Impurity in starting materials : Rigorous purification of 4-aminocyclohexanol precursors is essential .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions if traces of water are present .
- Temperature control : Exothermic reactions (e.g., benzylation) require slow reagent addition to avoid thermal decomposition .
Methodological Considerations
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Solvent parameterization : Use empirical scales (e.g., β1 for H-bond acceptor strength, ES for polarizability) derived from solvatochromic dyes to model solvent interactions .
- Molecular dynamics (MD) : Simulate conformational flexibility of the dibenzylamino group in aqueous vs. nonpolar environments.
- QSAR models : Correlate logP values with antibacterial activity in structure-activity studies of diol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
